molecular formula C10H8OS B14755750 2H-1-Benzothiopyran-2-one, 6-methyl- CAS No. 1199-06-0

2H-1-Benzothiopyran-2-one, 6-methyl-

Cat. No.: B14755750
CAS No.: 1199-06-0
M. Wt: 176.24 g/mol
InChI Key: GMBDTRTUBNHGGZ-UHFFFAOYSA-N
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Description

2H-1-Benzothiopyran-2-one, 6-methyl- is an organic compound with the molecular formula C10H8OS. It is a derivative of benzothiopyran, featuring a sulfur atom in the heterocyclic ring and a methyl group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzothiopyran-2-one, 6-methyl- typically involves the reaction of S-phenyl 3-oxobutanethioates with aluminum chloride. This method is known for its efficiency and convenience . The reaction conditions generally include:

    Temperature: Moderate temperatures are often sufficient.

    Solvent: Common solvents like dichloromethane or chloroform are used.

    Catalyst: Aluminum chloride acts as a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for 2H-1-Benzothiopyran-2-one, 6-methyl- are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves:

    Large-scale reactors: To handle the increased volume of reactants.

    Continuous flow systems: For efficient and consistent production.

    Quality control: Ensuring the purity and consistency of the final product through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzothiopyran-2-one, 6-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Thiols, reduced benzothiopyrans.

    Substitution products: Halogenated or alkylated derivatives.

Scientific Research Applications

2H-1-Benzothiopyran-2-one, 6-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-1-Benzothiopyran-2-one, 6-methyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Coumarin, 6-methyl-
  • 6-Methylbenzopyrone
  • 6-Methylcoumarin
  • 6-Methyl-2H-1-benzopyran-2-one

Uniqueness

2H-1-Benzothiopyran-2-one, 6-methyl- is unique due to the presence of a sulfur atom in its structure, which imparts distinct chemical properties compared to its oxygen-containing analogs. This uniqueness makes it valuable for specific applications where sulfur-containing compounds are preferred .

Properties

CAS No.

1199-06-0

Molecular Formula

C10H8OS

Molecular Weight

176.24 g/mol

IUPAC Name

6-methylthiochromen-2-one

InChI

InChI=1S/C10H8OS/c1-7-2-4-9-8(6-7)3-5-10(11)12-9/h2-6H,1H3

InChI Key

GMBDTRTUBNHGGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=O)C=C2

Origin of Product

United States

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